molecular formula C18H22N2O4S B2718718 3-acetyl-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzenesulfonamide CAS No. 1448137-29-8

3-acetyl-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzenesulfonamide

Cat. No. B2718718
CAS RN: 1448137-29-8
M. Wt: 362.44
InChI Key: GHBZGYQEPVMNKS-UHFFFAOYSA-N
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Description

The compound “3-acetyl-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzenesulfonamide” is a complex organic molecule. It likely contains an acetyl group (CH3CO-), a dimethylamino group ((CH3)2N-), a phenyl group (C6H5-), a hydroxyethyl group (CH2CH2OH), and a benzenesulfonamide group (C6H5SO2NH-). The exact structure and properties of this compound would depend on how these groups are arranged .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex, with multiple rings and functional groups. It would likely exhibit aromaticity due to the presence of the phenyl groups, and could potentially form hydrogen bonds due to the presence of the hydroxyethyl and sulfonamide groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. It would likely be a solid at room temperature, and could potentially exhibit solubility in polar solvents due to the presence of the polar sulfonamide and hydroxyethyl groups .

Scientific Research Applications

Chemical Synthesis and Biological Evaluation

  • The synthesis of novel benzenesulfonamide derivatives, including reactions with N,N dimethyl formamide dimethyl acetal (DMF-DMA), has led to the development of compounds with potential antitumor activity against cell lines such as HepG2 and MCF-7. Studies on these derivatives involve extensive molecular docking and Density Functional Theory (DFT) calculations, indicating their potential in therapeutic applications beyond traditional scopes (Fahim & Shalaby, 2019).

Photochemical and Photophysical Properties

  • Research into new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups has shown high singlet oxygen quantum yields, making them promising candidates for photodynamic therapy in cancer treatment. These studies highlight the compounds' excellent photophysical and photochemical properties, critical for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Therapeutic Applications

  • Synthesized compounds involving benzenesulfonamide have been evaluated for their inhibitory effects on carbonic anhydrase I and II, showing promising results that could be significant for developing treatments for conditions like glaucoma. Such studies demonstrate the therapeutic potential of these compounds, offering insights into their mechanism of action at the molecular level (Gul et al., 2016).

Antimicrobial Activities

  • Novel 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide compounds have been developed, displaying significant antimicrobial activity against a range of bacteria and fungi. These findings contribute to the search for new antimicrobial agents, crucial in the era of increasing antibiotic resistance (Ghorab et al., 2017).

Development of Anti-inflammatory Agents

  • Pyrazolyl benzenesulfonamide derivatives have been synthesized, showing notable anti-inflammatory activity in various bioassays, suggesting their potential as new non-steroidal anti-inflammatory drugs (NSAIDs). This work is particularly relevant for diseases where inflammation plays a critical role, offering alternatives to traditional NSAIDs with potentially better safety profiles (Bekhit et al., 2008).

properties

IUPAC Name

3-acetyl-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-13(21)15-5-4-6-17(11-15)25(23,24)19-12-18(22)14-7-9-16(10-8-14)20(2)3/h4-11,18-19,22H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBZGYQEPVMNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-acetyl-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzenesulfonamide

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